molecular formula C16H19NO2 B8411207 3-Isoquinolin-4-yl-propionic acid tert-butyl ester

3-Isoquinolin-4-yl-propionic acid tert-butyl ester

Cat. No.: B8411207
M. Wt: 257.33 g/mol
InChI Key: GPSSUFWDIZXOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isoquinolin-4-yl-propionic acid tert-butyl ester is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, is characterized by the presence of an isoquinoline ring attached to a propionic acid moiety, which is further esterified with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolin-4-yl-propionic acid tert-butyl ester typically involves the esterification of 3-Isoquinolin-4-yl-propionic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolin-4-yl-propionic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

3-Isoquinolin-4-yl-propionic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Isoquinolin-4-yl-propionic acid tert-butyl ester involves its interaction with various molecular targets. The isoquinoline ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the isoquinoline ring .

Comparison with Similar Compounds

Similar Compounds

    3-Isoquinolin-4-yl-propionic acid: The non-esterified form of the compound.

    Isoquinoline: The parent compound without the propionic acid moiety.

    Tert-butyl esters of other acids: Compounds with similar ester groups but different acid moieties.

Uniqueness

3-Isoquinolin-4-yl-propionic acid tert-butyl ester is unique due to the combination of the isoquinoline ring and the tert-butyl ester group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the tert-butyl ester group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 3-isoquinolin-4-ylpropanoate

InChI

InChI=1S/C16H19NO2/c1-16(2,3)19-15(18)9-8-13-11-17-10-12-6-4-5-7-14(12)13/h4-7,10-11H,8-9H2,1-3H3

InChI Key

GPSSUFWDIZXOQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CN=CC2=CC=CC=C21

Origin of Product

United States

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